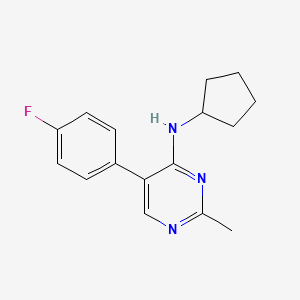

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

CAS No. |

917896-09-4 |

|---|---|

Molecular Formula |

C16H18FN3 |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

N-cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H18FN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |

InChI Key |

KRTJXTDUIHDFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is commonly synthesized by condensation reactions involving substituted amidines or guanidines with β-dicarbonyl compounds or equivalents. For this compound, the 2-methyl substitution is introduced via methylated precursors or methylation steps post-ring formation.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the 5-position of the pyrimidine ring is typically introduced by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution if the pyrimidine ring bears a suitable leaving group.

- A halogenated pyrimidine intermediate (e.g., 5-bromo-2-methylpyrimidin-4-amine) is reacted with 4-fluorophenylboronic acid under Pd(0) catalysis (e.g., Pd2(dba)3) with a suitable ligand (e.g., XantPhos) and base (e.g., t-BuONa) in toluene at elevated temperature (~110 °C) under nitrogen atmosphere for 12 hours. The product is purified by preparative HPLC or silica gel chromatography.

Installation of the Cyclopentyl Amine Group

The cyclopentyl amine group at the 4-position is introduced by nucleophilic substitution or reductive amination:

- Starting from 4-chloropyrimidine or 4-formylpyrimidine derivatives, reaction with cyclopentylamine under mild conditions (e.g., room temperature in methanol or dioxane) leads to substitution or imine formation.

- Reductive amination can be performed using borane-dimethyl sulfide complex (BH3·Me2S) in THF at 0–60 °C to reduce imines to the corresponding amines.

Alternatively, cyclopentyl isocyanate or cyclopentylformamide intermediates can be used to generate the cyclopentyl amine moiety via formylation and subsequent reduction steps.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Condensation of amidine with β-dicarbonyl compound | 2-methylpyrimidin-4-amine core |

| 2 | Halogenation at 5-position | NBS or bromination reagents in acetonitrile, 30 °C, 5 h | 5-bromo-2-methylpyrimidin-4-amine intermediate |

| 3 | Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, 4-fluorophenylboronic acid, toluene, 110 °C, 12 h | 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine |

| 4 | Amination | Cyclopentylamine, MeOH or dioxane, room temp, 12 h | This compound |

| 5 | Purification | Silica gel chromatography or preparative HPLC | Pure target compound |

Research Findings and Optimization

- Catalyst and ligand choice: Use of Pd2(dba)3 with XantPhos ligand has been shown to improve coupling efficiency and yield for arylation steps.

- Base selection: t-BuONa is preferred for its strong basicity and solubility in organic solvents, facilitating the cross-coupling reaction.

- Temperature control: Elevated temperatures (~110 °C) are necessary for efficient coupling but must be balanced to avoid decomposition.

- Purification: Preparative HPLC is often employed to achieve high purity, especially for pharmaceutical applications.

- Yield optimization: Reaction times of 12 hours are standard, but microwave irradiation or alternative heating methods can reduce reaction times while maintaining yields.

Data Table: Key Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine formation | Amidines + β-dicarbonyl | 70 °C | 12 h | 75–85 | Condensation in MeOH with TosOH catalyst |

| Bromination | NBS in CH3CN | 30 °C | 5 h | 80–90 | Selective bromination at 5-position |

| Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, 4-fluorophenylboronic acid | 110 °C | 12 h | 65–80 | Under N2 atmosphere |

| Amination | Cyclopentylamine in MeOH or dioxane | 20–25 °C | 12 h | 70–85 | Nucleophilic substitution or reductive amination |

| Purification | Silica gel chromatography or prep-HPLC | N/A | N/A | >95 purity | Essential for pharmaceutical grade |

Chemical Reactions Analysis

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome.

Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.

Scientific Research Applications

n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine and related compounds:

Key Observations :

- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and improve membrane permeability compared to chlorine .

- Cyclopentyl vs. Aromatic Amines : The cyclopentyl group in the target compound may offer conformational flexibility, contrasting with rigid aromatic amines in analogues like N-(2-fluorophenyl) derivatives .

Physicochemical and Crystallographic Properties

- Dihedral Angles and Conformation: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) indicate a semi-planar conformation, which may influence stacking interactions in crystal lattices .

- Hydrogen Bonding: Analogues with aminomethyl groups (e.g., N-(4-chlorophenyl) derivatives) exhibit intramolecular N–H⋯N bonds, stabilizing six-membered rings . The absence of such groups in the target compound suggests weaker hydrogen-bonding capacity, possibly affecting solubility.

Biological Activity

N-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a para-fluorophenyl group, giving it a molecular formula of and a molecular weight of approximately 283.37 g/mol. This article will delve into its biological activity, potential therapeutic applications, and relevant case studies.

Structural Features

The structural complexity of this compound allows it to interact with various biological targets. The presence of both nitrogen and aromatic functionalities suggests potential interactions with proteins and nucleic acids, which may facilitate its role as an inhibitor or modulator in biological systems .

| Structural Feature | Description |

|---|---|

| Pyrimidine Core | Central structure that provides basic pharmacophore properties. |

| Cyclopentyl Group | Enhances lipophilicity, potentially improving membrane permeability. |

| Para-Fluorophenyl Group | May influence binding affinity and selectivity towards biological targets. |

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. Its structural components suggest potential interactions with various enzymes involved in cellular signaling pathways, particularly kinases.

The compound's mechanism of action may involve:

- Enzyme Inhibition : Potential to inhibit specific kinases or other enzymes critical in cancer pathways.

- Modulation of Receptor Activity : Interaction with receptors that play roles in cellular proliferation and survival.

Case Studies and Research Findings

-

Cancer Treatment Potential :

- A study on similar pyrimidine derivatives reported significant activity against various cancer cell lines, suggesting that the unique substitution pattern of this compound could confer similar properties .

- The compound's ability to modulate kinase activity is being investigated, as it may lead to reduced tumor growth rates in preclinical models.

- Inflammatory Response Modulation :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Optimization strategies may include:

- Use of advanced catalysts.

- Controlled reaction environments to enhance product formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Cyclopentyl-5-(4-fluorophenyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting chloromethyl intermediates (e.g., 5-(chloromethyl)pyrimidine precursors) with substituted amines under reflux in chloroform or dichloromethane for 5–8 hours . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of chloromethyl precursor to cyclopentylamine), solvent polarity, and temperature. Post-synthesis purification via silica gel column chromatography (using chloroform/methanol gradients) and recrystallization (e.g., methanol) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals for the cyclopentyl group (δ ~1.5–2.5 ppm for CH2, δ ~3.0 ppm for NH), 4-fluorophenyl (δ ~6.8–7.3 ppm), and pyrimidine protons (δ ~8.0–8.5 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water mobile phases (0.1% formic acid) to confirm molecular ion peaks ([M+H]+) and purity (>95%) .

- FT-IR : Identify NH stretches (~3300 cm⁻¹), C-F (1250 cm⁻¹), and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software elucidate molecular conformation and intermolecular interactions?

- Methodology : SC-XRD data collected at 85–100 K resolves dihedral angles between the pyrimidine core and substituents (e.g., cyclopentyl vs. 4-fluorophenyl groups). SHELXL refines hydrogen bonds (e.g., N–H⋯N or C–H⋯O) and π-π stacking interactions (3.6–3.7 Å interplanar spacing). For example, intramolecular N–H⋯N bonds in similar pyrimidines stabilize six-membered rings, while weak C–H⋯π interactions influence crystal packing . SHELX’s robustness in handling high-resolution data and twinned crystals makes it ideal for resolving conformational ambiguities .

Q. What computational strategies (e.g., QSAR, molecular docking) predict biological activity and guide derivative design?

- Methodology :

- QSAR : Develop models using descriptors like logP, molar refractivity, and Hammett constants. For instance, a QSAR model (R² > 0.85) for 4-fluorophenyl-containing analogs can correlate substituent electronegativity with anti-proliferative activity .

- Molecular Docking : Dock the compound into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and pharmacokinetic compliance (Lipinski’s rule) .

Q. How to address discrepancies in crystallographic data between polymorphic forms?

- Methodology : Polymorphs arise from variations in solvent polarity or cooling rates during crystallization. Resolve discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.